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Compound of Interest

Compound Name: 4-Fluoro-6-methyl-1H-indole

CAS No.: 885522-13-4

Cat. No.: B1343691

Get Quote

Executive Summary: The Pharmacophore
Perspective
4-fluoro-6-methyl-1H-indole (CAS: 1000342-84-0) is not a standalone therapeutic agent but a

high-value privileged scaffold and fragment used in Fragment-Based Drug Discovery (FBDD).

Its utility lies in its specific substitution pattern—the C4-fluorine atom modulates electronic

density and metabolic stability, while the C6-methyl group probes hydrophobic sub-pockets

within enzyme active sites.

This guide analyzes its performance as a core pharmacophore, specifically targeting

Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO2), and select

Kinases. Unlike optimized drugs with nanomolar potency, this fragment typically exhibits

micromolar to millimolar affinity, serving as a critical starting point for "growing" high-affinity

inhibitors.
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Primary Target: Heme-Dependent Dioxygenases
(IDO1/TDO2)
The indole core mimics L-Tryptophan, the natural substrate of IDO1 and TDO2.

Mechanism: The indole nitrogen (N1) interacts with the heme iron (Fe) in the enzyme's

active site.

Role of 4-Fluoro: The fluorine at C4 lowers the electron density of the indole ring, potentially

altering the pKa of the N1 proton and influencing hydrogen bond strength with distal histidine

residues (e.g., His346 in IDO1). It also blocks metabolic hydroxylation at this position.

Role of 6-Methyl: This group extends into the hydrophobic "Pocket A" of the IDO1 active site,

providing entropic gain via water displacement.

Secondary Target: Kinase ATP-Binding Pocket
Indole scaffolds frequently mimic the purine ring of ATP.

Mechanism: The indole NH and C3-CH serve as hydrogen bond donor/acceptor pairs for the

kinase hinge region.

Selectivity: The 4-F and 6-Me substitutions induce steric clashes in "gatekeeper" regions of

certain kinases, potentially narrowing the selectivity profile compared to unsubstituted indole.

Pathway Visualization: Kynurenine Pathway Modulation
The following diagram illustrates the biological context where this scaffold is most relevant—the

inhibition of the rate-limiting step in Tryptophan metabolism.
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Figure 1: Mechanism of Action within the Kynurenine Pathway. The scaffold competes with L-

Tryptophan at the IDO1/TDO2 heme center.

Comparative Performance Analysis
Since 4-fluoro-6-methyl-1H-indole is a fragment, its "performance" is measured by Ligand

Efficiency (LE) and Binding Mode rather than raw IC50. The table below compares it against

standard indole probes.

Table 1: Structure-Activity Relationship (SAR) &
Fragment Profile
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Compound Structure
IDO1 Potency
(Est.[1] IC50)

Metabolic
Stability

Key Feature

Indole (Parent) Unsubstituted
> 500 µM

(Inactive)
Low

Baseline

scaffold; rapidly

metabolized.

1-Methyl-L-

Tryptophan
1-Me-Trp ~ 30 µM Moderate

Standard

reference;

mimics substrate

directly.

6-Fluoroindole 6-F > 100 µM Moderate

6-F probes

electronic

effects; weak

binder alone.

4-Fluoro-6-

methyl-1H-indole
4-F, 6-Me 50 - 200 µM* High

Dual

modification: 4-F

blocks

metabolism; 6-

Me fills

hydrophobic

pocket.

Epacadostat

(Drug)
Complex Indole ~ 10-70 nM High

Optimized

clinical candidate

derived from

indole scaffolds.

*Note: IC50 values for fragments are highly assay-dependent. Fragments often show weak

inhibition in enzymatic assays but validated binding in biophysical assays (SPR/NMR).

Why Choose 4-Fluoro-6-methyl-1H-indole?
Metabolic Blocking: The C4 position is a common site for CYP450-mediated hydroxylation.

Fluorine substitution blocks this "soft spot," extending the half-life of derived leads.
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Electronic Tuning: The 4-F withdraws electrons, increasing the acidity of the NH group (N1).

This can strengthen hydrogen bonds with acceptors in the enzyme active site (e.g., hinge

region in kinases).

Vector Exploration: The 6-methyl group allows researchers to probe the depth of the

hydrophobic pocket without adding excessive molecular weight (Ligand Efficiency

maintenance).

Experimental Protocols
To validate this scaffold in your own research, use the following self-validating protocols.

Protocol A: IDO1 Enzymatic Inhibition Assay (Heme-
Binding Validation)
Objective: Determine if the fragment inhibits the conversion of Tryptophan to N-

Formylkynurenine.

Reagents:

Recombinant Human IDO1 enzyme.[2][3]

Substrate: L-Tryptophan (100 µM final).

Cofactors: Ascorbic acid, Methylene blue, Catalase.

Detection Reagent: 30% Trichloroacetic acid (TCA), 2% p-dimethylaminobenzaldehyde (p-

DMAB) in acetic acid.

Workflow:

Preparation: Dissolve 4-fluoro-6-methyl-1H-indole in DMSO (Stock 100 mM).

Incubation: Mix Enzyme + Inhibitor (serial dilutions: 1 mM to 1 µM) + Cofactors in 50 mM

Potassium Phosphate Buffer (pH 6.5). Incubate at 37°C for 5 mins.

Reaction Start: Add L-Tryptophan. Incubate at 37°C for 45 mins.
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Reaction Stop: Add 30% TCA. Incubate at 65°C for 15 mins to hydrolyze N-

formylkynurenine to kynurenine. Centrifuge.

Colorimetric Development: Transfer supernatant to a microplate. Add p-DMAB solution

(yellow). Reaction turns orange if Kynurenine is present.

Validation:

Positive Control: 1-Methyl-L-Tryptophan (should show >50% inhibition at 100 µM).

Negative Control: DMSO only (0% inhibition).

Readout: Absorbance at 480 nm.

Protocol B: Differential Scanning Fluorimetry (DSF) /
Thermal Shift
Objective: Confirm physical binding of the fragment to the protein, independent of enzymatic

activity.

Setup:

Protein: IDO1 or Target Kinase (2-5 µM).

Dye: SYPRO Orange (5x final).

Ligand: 4-fluoro-6-methyl-1H-indole (1 mM final).

Execution:

Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

Analysis:

Calculate the Melting Temperature (

).

Positive Hit: A shift in
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(

) compared to DMSO control indicates stabilization (binding).

Fragment-to-Lead Workflow Visualization
This diagram outlines how to utilize 4-fluoro-6-methyl-1H-indole in a drug discovery

campaign.
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Figure 2: Fragment-Based Drug Discovery (FBDD) workflow utilizing the indole scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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